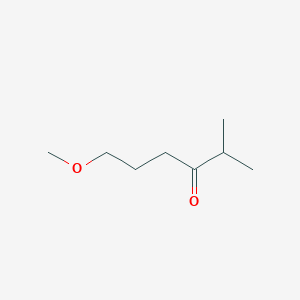
6-Methoxy-2-methyl-3-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-methyl-3-hexanone, also known as this compound, is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
6-Methoxy-2-methyl-3-hexanone serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations that are essential in organic chemistry.
Key Reactions :
- Alkylation Reactions : It can undergo alkylation to form larger molecular structures.
- Oxidation and Reduction : The compound can be oxidized to yield carboxylic acids or reduced to produce alcohols.
Medicinal Chemistry
Research indicates potential applications of this compound in pharmaceutical development. Its derivatives may serve as precursors for synthesizing bioactive compounds.
Case Study Example :
A study explored the synthesis of ketone derivatives from this compound, which demonstrated promising anti-inflammatory properties, suggesting its utility in drug development .
Flavoring and Fragrance Industry
Due to its pleasant odor profile, this compound is utilized in the production of fragrances and flavoring agents. Its application in this sector highlights its commercial viability.
In addition to its uses in research and pharmaceuticals, this compound is also relevant in industrial settings where it is used as a solvent or an intermediate for producing other chemical products.
Eigenschaften
CAS-Nummer |
17429-05-9 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
6-methoxy-2-methylhexan-3-one |
InChI |
InChI=1S/C8H16O2/c1-7(2)8(9)5-4-6-10-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DKSVJNVVHZQCEX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)CCCOC |
Kanonische SMILES |
CC(C)C(=O)CCCOC |
Key on ui other cas no. |
17429-05-9 |
Synonyme |
6-Methoxy-2-methyl-3-hexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















